molecular formula C9H10O3 B1582715 1-(2-Hydroxy-6-methoxyphenyl)ethanone CAS No. 703-23-1

1-(2-Hydroxy-6-methoxyphenyl)ethanone

Cat. No. B1582715
Key on ui cas rn: 703-23-1
M. Wt: 166.17 g/mol
InChI Key: UENLHUMCIOWYQN-UHFFFAOYSA-N
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Patent
US05017572

Procedure details

A mixture of 25 mmoles of 2,6-dihydroxy acetophenone, 26 mmoles of methyl sulphate, 75 mmoles of K2CO3 and 60 ml of acetone are heated to reflux for 12 hours. Then the reaction medium is cooled, the mineral matter is separated by filtration and rinsed with dichloromethane. After evaporation of the organic phase and flash chromatography, the expected product is obtained in a practically quantitave way (mp =55° C).
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step One
Name
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:5]([OH:11])=[CH:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:3].S([O-])(O[CH3:16])(=O)=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:1][C:2]([C:4]1[C:5]([O:11][CH3:16])=[CH:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
CC(=O)C=1C(=CC=CC1O)O
Name
Quantity
26 mmol
Type
reactant
Smiles
S(=O)(=O)(OC)[O-]
Name
Quantity
75 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction medium is cooled
CUSTOM
Type
CUSTOM
Details
the mineral matter is separated by filtration
WASH
Type
WASH
Details
rinsed with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic phase and flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=CC=C1OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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